molecular formula C13H19N B13963752 1-Benzyl-3,3-dimethylpyrrolidine

1-Benzyl-3,3-dimethylpyrrolidine

Cat. No.: B13963752
M. Wt: 189.30 g/mol
InChI Key: XMUVPHHVRZXMTR-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylpyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and two methyl groups at the 3-position. This substitution pattern imparts significant steric hindrance, influencing the compound’s conformational flexibility and reactivity. The dimethyl groups at the 3-position likely stabilize the pyrrolidine ring’s puckered conformation, which can modulate interactions in biological systems or catalytic processes.

Properties

IUPAC Name

1-benzyl-3,3-dimethylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2)8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUVPHHVRZXMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylpyrrolidine with benzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine ring, facilitating the nucleophilic attack on the benzyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3,3-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-3-acetamidopyrrolidine

  • Structural Differences : The acetamide group at the 3-position replaces the dimethyl groups, introducing hydrogen-bonding capability and increased polarity.
  • Synthesis: Not explicitly detailed in the evidence, but analogous compounds (e.g., YA1) involve cyclization and functional group additions .

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride

  • Structural Differences : Methyl groups at the 5-position and a ketone at the 3-position alter electronic properties and ring strain.
  • Applications : The ketone group enables participation in condensation reactions, making it valuable in pharmaceutical synthesis (e.g., drug-like compounds targeting enzymes or receptors) .
  • Physicochemical Properties : Higher polarity due to the ketone, contrasting with the hydrophobic dimethyl groups in 1-benzyl-3,3-dimethylpyrrolidine.

(3R)-(−)-1-Benzyl-3-aminopyrrolidine

  • Structural Differences: An amino group at the 3-position introduces basicity and chiral centers, enabling enantioselective interactions.
  • Synthesis : Resolved via stereoselective methods, as evidenced by chiral HPLC or asymmetric catalysis .
  • Pharmacological Potential: Amino-substituted pyrrolidines are explored as orexin receptor antagonists, highlighting the impact of functional groups on bioactivity .

Benzyl 3-methoxy-1-pyrrolidinecarboxylate

  • Structural Differences : Methoxy and carboxylate ester groups enhance steric and electronic complexity.
  • Reactivity: The ester group allows hydrolysis to carboxylic acids, useful in prodrug design. Methoxy groups can act as electron donors in catalytic systems .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Biological/Industrial Relevance Reference
This compound C₁₃H₁₉N 1-Benzyl, 3,3-dimethyl 189.30 Intermediate in bioactive compound synthesis
1-Benzyl-3-acetamidopyrrolidine C₁₃H₁₈N₂O 1-Benzyl, 3-acetamide 218.30 Enhanced solubility for receptor studies
1-Benzyl-5,5-dimethylpyrrolidin-3-one C₁₃H₁₇NO 1-Benzyl, 5,5-dimethyl, 3-keto 203.28 Pharmaceutical intermediate
(3R)-(−)-1-Benzyl-3-aminopyrrolidine C₁₁H₁₆N₂ 1-Benzyl, 3-amino 176.26 Chiral building block for drug discovery
Benzyl 3-methoxy-1-pyrrolidinecarboxylate C₁₃H₁₇NO₃ 1-Benzyl, 3-methoxy, ester 235.28 Prodrug and catalytic applications

Key Research Findings

  • Stereochemical Impact : Enantiomers like (3R,4R)-(−)-1-benzyl-3,4-pyrrolidindiol show distinct biological activities, underscoring the importance of stereochemistry in drug design .
  • Pharmacological Potential: 1-Acyl-2-benzylpyrrolidines demonstrate dual orexin receptor antagonism, suggesting that benzyl-pyrrolidine scaffolds are versatile platforms for CNS drug development .

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